N-(5-bromopyridin-2-yl)propanamide
Overview
Description
N-(5-bromopyridin-2-yl)propanamide: is an organic compound with the molecular formula C8H9BrN2O . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a propanamide group makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-bromopyridin-2-yl)propanamide typically begins with 5-bromopyridine and propanoyl chloride.
Reaction Conditions: The reaction involves the acylation of 5-bromopyridine with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-bromopyridin-2-yl)propanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Carboxylic acids or nitriles.
Reduction Products: Amines or alcohols.
Coupling Products: Various substituted pyridines.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(5-bromopyridin-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of brominated pyridine derivatives on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-fluoropyridin-2-yl)propanamide: Contains a fluorine atom instead of bromine.
N-(5-iodopyridin-2-yl)propanamide: Contains an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in N-(5-bromopyridin-2-yl)propanamide makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
Biological Activity: The bromine atom may confer unique biological properties, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIDCRCDYZHCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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